1H-1,2,3,4-Tetrazole-1-acetamide, N-[5-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-
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Overview
Description
2-(1H-1,2,3,4-TETRAAZOL-1-YL)-N~1~-[5-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]ACETAMIDE is a complex organic compound that features a tetrazole ring and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3,4-TETRAAZOL-1-YL)-N~1~-[5-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]ACETAMIDE typically involves the formation of the tetrazole ring through a click chemistry approach. This method is favored for its efficiency and eco-friendly conditions, such as the use of water as a solvent and moderate reaction temperatures. The benzothiazole moiety can be introduced through a condensation reaction with appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the click chemistry approach, ensuring that the reaction conditions are optimized for large-scale synthesis. This includes maintaining the purity of reagents, controlling reaction temperatures, and using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3,4-TETRAAZOL-1-YL)-N~1~-[5-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the benzothiazole moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield nitro derivatives, while reduction of the benzothiazole moiety can produce amine derivatives.
Scientific Research Applications
2-(1H-1,2,3,4-TETRAAZOL-1-YL)-N~1~-[5-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(1H-1,2,3,4-TETRAAZOL-1-YL)-N~1~-[5-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]ACETAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes, while the benzothiazole moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,2,3,4-TETRAAZOL-5-YL)ACETAMIDE: Shares the tetrazole ring but lacks the benzothiazole moiety.
N-(3,5-DIMETHYLPHENYL)-2-(1-PHENYLTETRAZOL-5-YL)SULFANYLACETAMIDE: Contains a tetrazole ring and a different aromatic moiety.
Uniqueness
The uniqueness of 2-(1H-1,2,3,4-TETRAAZOL-1-YL)-N~1~-[5-(TRIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]ACETAMIDE lies in its combination of the tetrazole and benzothiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H7F3N6O2S |
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Molecular Weight |
344.28 g/mol |
IUPAC Name |
2-(tetrazol-1-yl)-N-[5-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide |
InChI |
InChI=1S/C11H7F3N6O2S/c12-11(13,14)22-6-1-2-8-7(3-6)16-10(23-8)17-9(21)4-20-5-15-18-19-20/h1-3,5H,4H2,(H,16,17,21) |
InChI Key |
DIUMBGOWCYKTIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)N=C(S2)NC(=O)CN3C=NN=N3 |
Origin of Product |
United States |
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